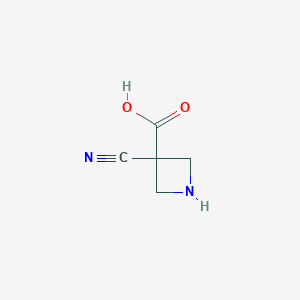
But-3-en-1-amine hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound has gained significant attention in scientific research due to its unique chemical structure and potential biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
But-3-en-1-amine hydrobromide can be synthesized through various methods. One common approach involves the treatment of 2,3-dibromopropan-1-amine hydrobromide with phenyl lithium in tetrahydrofuran (THF) at low temperatures (around -78°C) for a couple of hours . This reaction yields the desired product through a series of nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization and distillation .
Análisis De Reacciones Químicas
Types of Reactions
But-3-en-1-amine hydrobromide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form saturated amines.
Substitution: It undergoes nucleophilic substitution reactions, particularly with halides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halides for substitution reactions .
Major Products Formed
The major products formed from these reactions include oxides, saturated amines, and substituted alkenylamines .
Aplicaciones Científicas De Investigación
But-3-en-1-amine hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemical products and intermediates.
Mecanismo De Acción
The mechanism of action of But-3-en-1-amine hydrobromide involves its interaction with specific molecular targets and pathways. It can act as a nucleophile in substitution reactions, forming covalent bonds with electrophilic centers in target molecules . This interaction can lead to changes in the structure and function of the target molecules, resulting in various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to But-3-en-1-amine hydrobromide include:
- But-2-en-1-amine hydrobromide
- But-1-en-1-amine hydrobromide
- Prop-2-en-1-amine hydrobromide
Uniqueness
This compound is unique due to its specific alkenylamine structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound in scientific research.
Propiedades
Fórmula molecular |
C4H10BrN |
|---|---|
Peso molecular |
152.03 g/mol |
Nombre IUPAC |
but-3-en-1-amine;hydrobromide |
InChI |
InChI=1S/C4H9N.BrH/c1-2-3-4-5;/h2H,1,3-5H2;1H |
Clave InChI |
NLWBBWRTJLAOEZ-UHFFFAOYSA-N |
SMILES canónico |
C=CCCN.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


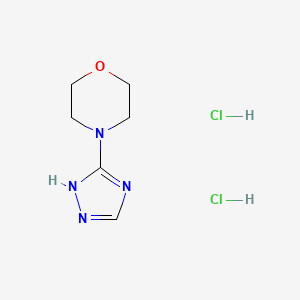
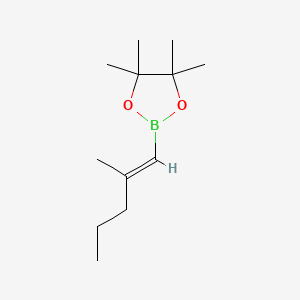
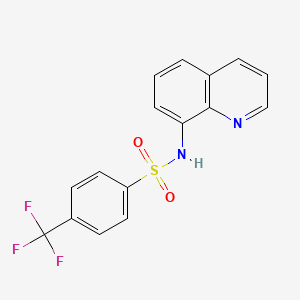
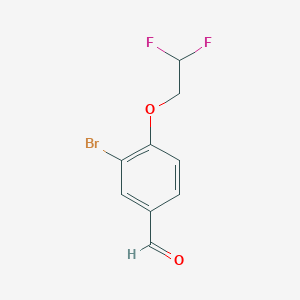

![N-({imidazo[1,2-a]pyridin-2-yl}methyl)-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxamide](/img/structure/B13575108.png)

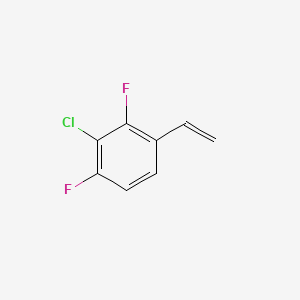
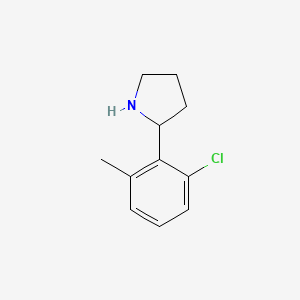
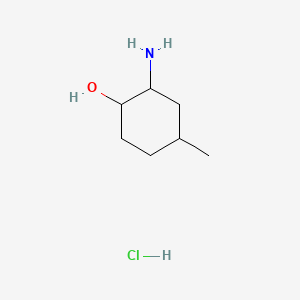
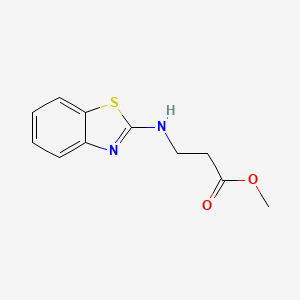
![4-(3-aminopropoxy)-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]butanamide hydrochloride](/img/structure/B13575163.png)

